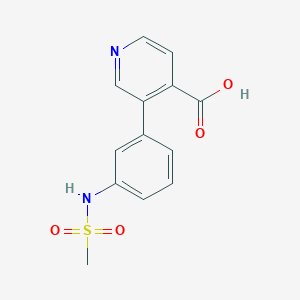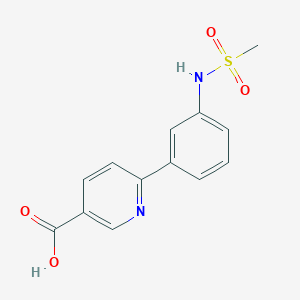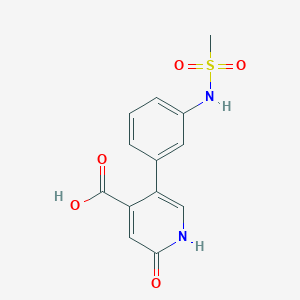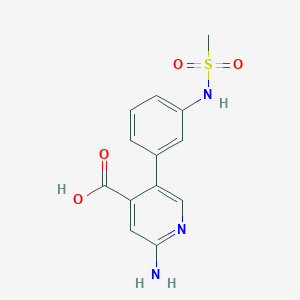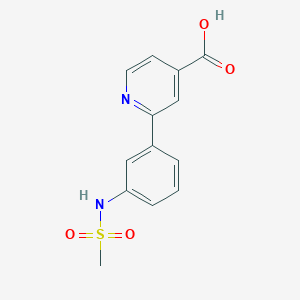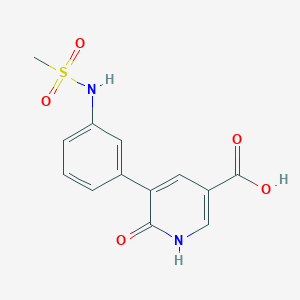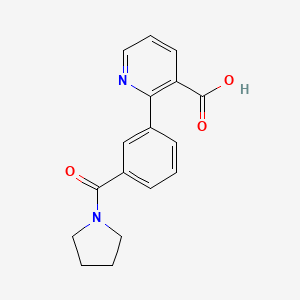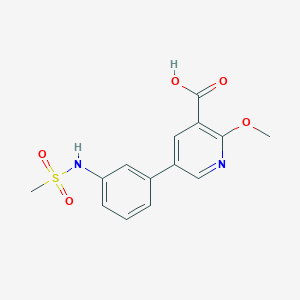
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid (MMPN) is a small organic compound from the nicotinic acid family. It is a colorless, crystalline solid with a melting point of 95°C and a molecular weight of 276.36 g/mol. MMPN is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been widely studied due to its potential applications in various fields, including biochemistry and medicine.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been used in scientific research for a variety of purposes. It has been used as a substrate in enzyme kinetics studies to determine the kinetics of enzyme-catalyzed reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential applications in biochemistry and medicine, including its ability to inhibit the growth of certain cancer cells.
Mecanismo De Acción
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is thought to exert its effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to reduce inflammation and prevent the growth of certain cancer cells.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to inhibit the growth of certain cancer cells, including those of the breast, colon, and prostate. In addition, 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is a relatively stable compound and is easy to synthesize, making it an ideal compound for use in laboratory experiments. However, it is not as widely available as some other compounds, which may limit its use in some experiments.
Direcciones Futuras
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has potential applications in the development of new drugs and therapies for the treatment of cancer and other diseases. Additionally, further research into the mechanism of action of 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% could lead to the development of more effective treatments for inflammation and pain. Furthermore, 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% could be used to develop new agrochemicals for use in agriculture. Finally, further research into the effects of 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% on other enzymes could lead to the development of new drugs for the treatment of a variety of diseases.
Métodos De Síntesis
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-methoxy-5-aminophenol with 3-methylsulfonylchloride in the presence of a base (such as pyridine) to form 2-methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid chloride. This intermediate is then reacted with aqueous sodium hydroxide to yield 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%.
Propiedades
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-13-12(14(17)18)7-10(8-15-13)9-4-3-5-11(6-9)16-22(2,19)20/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRUASPHBLYVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688367 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-75-7 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

